

(R)-BAY-85-8501: A Technical Guide for Pulmonary Disease Research

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Compound of Interest		
Compound Name:	(R)-BAY-85-8501	
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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-BAY-85-8501**, a potent and selective inhibitor of human neutrophil elastase (HNE), and its application in the study of pulmonary diseases. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols.

It is important to note that the nomenclature in early drug development can be complex. While the query specifies **(R)-BAY-85-8501**, the publicly available literature predominantly refers to BAY 85-8501, a compound identified as a selective HNE inhibitor for pulmonary diseases.[1][2] The chemical name, ((4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile), indicates a specific stereoisomer, (4S), which is likely the basis for the "(R)-" designation in the query.[1][2]

Separately, Bayer has developed another class of compounds, the soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat, Riociguat), which are also highly relevant to pulmonary vascular diseases.[3][4][5] This guide will focus primarily on the HNE inhibitor BAY 85-8501, as specified, while acknowledging the distinct role of sGC stimulators in pulmonary disease research.

The Role of Human Neutrophil Elastase (HNE) in Pulmonary Disease



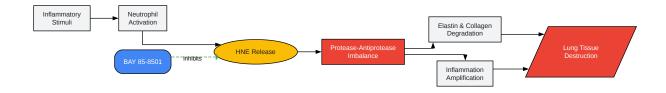
Human neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils. [2] In healthy individuals, its activity is tightly controlled by endogenous inhibitors. However, in many chronic inflammatory pulmonary diseases, an imbalance occurs, leading to excessive HNE activity. This overactivity contributes to the pathophysiology of diseases such as noncystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and pulmonary hypertension (PH).[1][2]

The pathological contributions of HNE include:

- Matrix Degradation: HNE breaks down critical components of the lung's extracellular matrix, including elastin and collagen, leading to tissue damage and loss of lung function.[2]
- Inflammation: HNE can cleave and activate various proteins, perpetuating the inflammatory cycle.
- Mucus Hypersecretion: It is a potent secretagogue, contributing to airway obstruction.

BAY 85-8501 was developed as a selective and reversible HNE inhibitor to re-establish the protease-antiprotease balance and mitigate the destructive effects of HNE in the lungs.[1][6]

Signaling Pathway: HNE-Mediated Lung Damage and Inhibition by BAY 85-8501



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Caption: Pathological cascade of HNE and the inhibitory action of BAY 85-8501.

Data Presentation: Preclinical and Clinical Findings



BAY 85-8501 has been evaluated in both preclinical models and clinical trials for pulmonary diseases.

Preclinical Efficacy

Chemical optimization of a novel dihydropyrimidinone lead structure resulted in BAY 85-8501, which demonstrated picomolar potency and outstanding target selectivity.[1][2] It proved efficacious in a rodent animal model related to acute lung injury (ALI).[1][2]

Phase 2a Clinical Trial in Non-CF Bronchiectasis

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to assess the safety and efficacy of BAY 85-8501 in patients with non-CF bronchiectasis.[6][7]

Table 1: Summary of Phase 2a Clinical Trial Data for BAY 85-8501 in Non-CF Bronchiectasis[6]



Parameter	BAY 85-8501 (1 mg, once daily) (n=47)	Placebo (n=47)	Outcome
Safety & Tolerability			
Treatment-Emergent AEs	31 patients (66%)	36 patients (77%)	Favorable safety and tolerability profile; AEs were mostly mild or moderate.
Serious TEAEs	3 patients	1 patient	Not considered to be study-drug related.
Clinical Efficacy			
Pulmonary Function (FEV1)	No significant change from baseline	No significant change	No improvement observed over the 28-day treatment period.
Health-Related QoL	No improvement	No improvement	No significant change in quality of life scores.
Biomarkers			
HNE Activity (in blood)	Significant decrease	No significant change	Demonstrated target engagement in the systemic circulation (P = 0.0250 vs placebo).
Sputum Biomarkers	No significant differences	No significant differences	Did not show significant changes in sputum inflammatory or tissue damage biomarkers.
Pharmacokinetics			
Trough Plasma Conc.	Plateaued after 2 weeks	N/A	Consistent drug exposure was achieved.



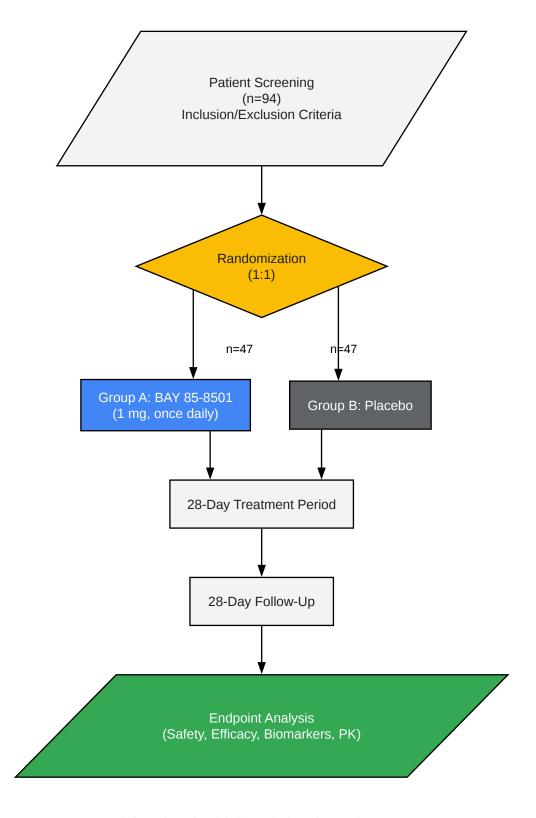
Source: Data compiled from the Phase 2a clinical trial results.[6][7]

Experimental Protocols Phase 2a Clinical Trial Workflow for BAY 85-8501

The study was designed to rigorously assess the safety and preliminary efficacy of the compound over a short duration.

- Primary Objective: To assess the safety and tolerability of 1 mg BAY 85-8501 administered once daily for 28 days compared with placebo.[6]
- Secondary Objectives: To investigate effects on health-related quality of life, pulmonary function, inflammatory and tissue damage biomarkers, and to evaluate pharmacokinetics.[6]
- Patient Population: 94 patients with a documented diagnosis of non-CF bronchiectasis, stable pulmonary status (FEV1 ≥30% and <90% predicted), and on a stable treatment regimen.[6][7]
- Study Design: Randomized, placebo-controlled, double-blind, parallel-group study with a 28-day treatment phase followed by a 28-day follow-up period.[6][8]





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Caption: Workflow of the Phase 2a clinical trial for BAY 85-8501.

Preclinical Models for HNE Inhibitor Evaluation



Standard preclinical models to assess the efficacy of HNE inhibitors for pulmonary diseases often involve inducing an acute inflammatory response in rodents.

- Model: Lipopolysaccharide (LPS)-induced acute lung injury.
- Methodology:
 - Rodents (mice or rats) are administered the HNE inhibitor (e.g., BAY 85-8501) or vehicle control, often via oral gavage.
 - After a set period, lung injury is induced by intratracheal or intranasal administration of LPS.
 - o After 24-48 hours, animals are euthanized.
- Key Endpoints:
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (especially neutrophils), total protein concentration (as a marker of vascular permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-6).
 - Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, edema, and structural damage.
 - HNE Activity Assays: Measurement of elastase activity in BAL fluid or lung homogenates to confirm target engagement.

Context: sGC Stimulators in Pulmonary Disease

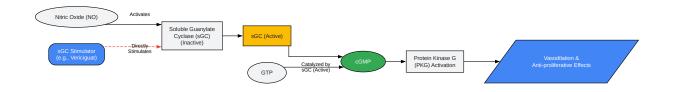
It is beneficial for researchers to distinguish HNE inhibitors from another class of Bayer compounds investigated for pulmonary conditions: soluble guanylate cyclase (sGC) stimulators. Deficiencies in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway are implicated in the pathogenesis of cardiovascular and pulmonary diseases.[3][9]

sGC stimulators, such as Vericiguat and Riociguat, work by directly stimulating sGC, increasing cGMP production, which leads to vasodilation and has anti-proliferative and anti-inflammatory effects.[3][5][10] This mechanism is particularly relevant for pulmonary hypertension.[5]



Preclinical studies using sGC stimulators like BAY 41-2272 have shown beneficial effects in experimental models of COPD and pulmonary hypertension, reducing oxidative stress, emphysema, and vascular remodeling.[11][12][13][14]

Signaling Pathway: The NO-sGC-cGMP Pathway



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Caption: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.

Conclusion and Future Directions

BAY 85-8501 is a selective human neutrophil elastase inhibitor that has been investigated as a potential therapeutic agent for inflammatory pulmonary diseases like non-CF bronchiectasis. The compound demonstrated a favorable safety profile and successfully engaged its target in the systemic circulation in a Phase 2a trial.[6] However, this did not translate to improvements in pulmonary function or a reduction in airway inflammation biomarkers within the 28-day study period.[6][15]

These findings suggest that while HNE is a valid target, future studies may require longer treatment durations, different dosing regimens, or patient populations with specific biomarker profiles to demonstrate clinical efficacy.[6] For researchers, BAY 85-8501 remains a valuable chemical probe for investigating the role of HNE in the complex pathophysiology of pulmonary diseases. Distinguishing its mechanism from other pathways, such as sGC stimulation, is critical for designing targeted and effective research strategies in the ongoing effort to develop novel treatments for these challenging conditions.



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